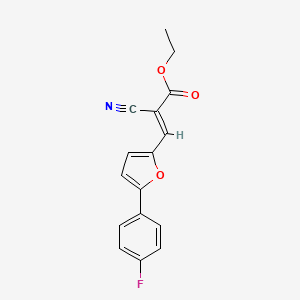

(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate

Description

(E)-Ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is a cyanoacrylate derivative featuring a furan ring substituted with a 4-fluorophenyl group and an ethyl ester moiety. Its planar molecular conformation, with the ethyl group oriented out-of-plane, is stabilized by conjugation across the acrylate backbone and heteroaromatic furan system .

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3/c1-2-20-16(19)12(10-18)9-14-7-8-15(21-14)11-3-5-13(17)6-4-11/h3-9H,2H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSWYBPXFWRAOO-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-(4-fluorophenyl)furan-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Organic Chemistry

(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The furan ring can be oxidized to form furanone derivatives.

- Reduction : The cyano group can be reduced to amine derivatives.

- Substitution : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Medicinal Chemistry

The compound's structural features suggest potential biological activities. It can be utilized as a probe in enzyme-catalyzed reactions involving cyano groups, facilitating studies on enzyme mechanisms and interactions.

Material Science

Due to its strong adhesive properties, this compound finds applications in the production of adhesives and sealants. Its ability to form stable bonds makes it valuable in both industrial and medical settings.

Pharmaceutical Development

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and anticancer properties. Therefore, this compound may have potential therapeutic applications that warrant further investigation.

Case Study 1: Synthesis and Reactivity

A study demonstrated the successful synthesis of this compound through Knoevenagel condensation. The resulting compound underwent various reactions, confirming its versatility as a precursor for further chemical transformations.

Comparison with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| Ethyl Cyanoacetate | Simple cyanoacrylate | Organic synthesis |

| Methyl Cyanoacrylate | Common adhesive | Medical adhesives |

| (E)-Ethyl 2-Cyano-3-(Furan-2-Yl)Acryate | Related furan derivative | Organic synthesis |

Mechanism of Action

The mechanism of action of (E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate involves the interaction of its cyano group with nucleophiles. The cyano group is highly electrophilic and can react with nucleophiles such as amines or thiols. This reaction leads to the formation of stable adducts, which can be used in various applications. The furan ring and fluorophenyl group also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Electronic Modifications

The compound’s structural analogs differ in substituents on the furan ring, heterocyclic core, or ester groups, leading to distinct electronic and steric properties:

Key Observations :

- Ester vs. Acid : Replacement of the ethyl ester with a carboxylic acid () increases polarity and may enhance binding to biological targets but reduces bioavailability .

- Heterocyclic Modifications : Thiazole-hydrazone hybrids () show enhanced antifungal activity, suggesting that hybrid frameworks could improve biological efficacy compared to pure acrylates .

Physicochemical Properties

- Solubility : Bulkier esters (e.g., ethylhexyl in ) improve lipophilicity, whereas the target’s ethyl group balances solubility and membrane permeability .

Biological Activity

(E)-ethyl 2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by the presence of a cyano group, a furan ring, and a fluorophenyl group. Its synthesis typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 5-(4-fluorophenyl)furan-2-carbaldehyde, using bases like piperidine in organic solvents such as ethanol under reflux conditions. The reaction can be scaled up in industrial settings using continuous flow reactors for improved efficiency and yield.

The biological activity of this compound is largely attributed to the reactivity of its cyano group. This group is highly electrophilic, allowing it to interact with various nucleophiles such as amines and thiols, leading to the formation of stable adducts. The furan ring contributes to the compound's reactivity through potential oxidation reactions, while the fluorophenyl group may enhance its lipophilicity and interaction with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, similar chalcone derivatives have demonstrated cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231), with IC50 values ranging from 6.59 to 12.51 μM . These findings suggest that this compound may exhibit comparable or enhanced anticancer activity.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Chalcone A | MDA-MB-231 | 6.59 | |

| Chalcone B | MDA-MB-231 | 12.51 | |

| This compound | TBD | TBD | Current Study |

Antioxidant Activity

In addition to anticancer properties, related compounds have shown promising antioxidant activities. For example, certain ferrocenyl chalcones exhibited antioxidant effects comparable to ascorbic acid, suggesting that structural analogs of this compound might also possess similar properties .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound evaluated their biological activities through in vitro assays. The synthesized derivatives were tested for their ability to inhibit cancer cell proliferation, revealing that modifications to the fluorophenyl group significantly influenced their potency against various cancer cell lines .

Case Study 2: Mechanistic Insights

Research investigating the mechanism of action of related compounds indicated that the cyano group plays a crucial role in mediating interactions with cellular targets involved in cancer progression. The findings highlighted the potential for these compounds to serve as scaffolds for developing new anticancer agents .

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Acrylates

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Piperidine | |

| Solvent | Ethanol/DMF (1:1) | |

| Temperature | 70°C, 6 hours | |

| Yield | 65–75% |

Basic: How is the crystal structure of this compound characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Unit cell dimensions (monoclinic systems are common for acrylates; e.g., space group P2₁/c).

- Disorder resolution : Fluorophenyl and cyano groups may exhibit rotational disorder, requiring refinement with split positions .

- Data quality : Aim for R < 0.06 and wR < 0.20, with data-to-parameter ratios > 12:1 to ensure reliability .

Q. Table 2: Crystallographic Data for Related Compounds

Advanced: How can computational methods predict reactivity and electronic properties?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

- The cyano group lowers LUMO energy, enhancing electrophilicity for Michael additions.

- Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes in inflammation pathways) .

Methodological Steps:

Optimize geometry at B3LYP/6-31G(d) level.

Calculate electrostatic potential maps to identify reactive regions.

Validate with experimental UV-Vis or NMR chemical shifts .

Advanced: How to address discrepancies between experimental and theoretical spectroscopic data?

Answer:

Contradictions often arise from:

- Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) alter IR/Raman spectra. Mitigate by confirming crystallinity via SC-XRD .

- Solvent effects : Compare computational gas-phase results with experimental data in polar solvents (e.g., DMSO-d₆). Use implicit solvent models (e.g., PCM) in DFT .

Example Workflow:

Re-measure NMR in multiple solvents (CDCl₃, DMSO-d₆).

Re-run DFT with solvent corrections.

Cross-check with powder XRD to rule out polymorphism.

Advanced: What strategies stabilize this compound during long-term experimental assays?

Answer:

Degradation occurs via hydrolysis (cyano/ester groups) or photoisomerization (E→Z). Mitigation strategies:

Q. Table 3: Degradation Kinetics in Aqueous Buffer (pH 7.4)

| Condition | Half-life (hours) | Major Degradant |

|---|---|---|

| 25°C, light-exposed | 12 | Z-isomer |

| 4°C, dark | 72 | Hydrolyzed carboxylic acid |

Basic: What spectroscopic techniques confirm structure and purity?

Answer:

- NMR : ¹H/¹³C NMR confirms E-configuration (JH-H ~16 Hz for α,β-unsaturated protons). Fluorine coupling (³JF-H) in ¹⁹F NMR validates substituent position .

- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ester C=O).

- Mass Spec : HRMS (ESI+) for [M+H]<sup>+</sup>; expect m/z ~340.1 (C₁₇H₁₄FNO₃).

Advanced: How to correlate in vitro bioactivity with molecular structure?

Answer:

Q. Table 4: Bioactivity of Structural Analogs

| Compound Modification | IC₅₀ (COX-2, μM) | Antibacterial (MIC, μg/mL) |

|---|---|---|

| 4-Fluorophenyl derivative | 0.45 | 12.5 (S. aureus) |

| 4-Methoxyphenyl derivative | 1.20 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.